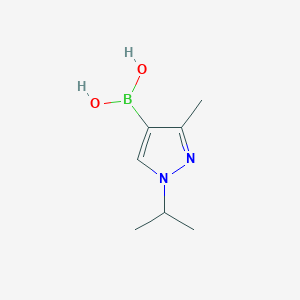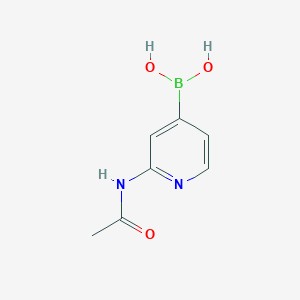
(2-Acetamidopyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Acetamidopyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an acetamido group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Acetamidopyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the Miyaura borylation reaction, which involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale synthesis.
Industrial Production Methods: Industrial production of this compound often employs continuous flow chemistry techniques to enhance the efficiency and scalability of the synthesis. This approach allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions: (2-Acetamidopyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, leading to the formation of carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The acetamido group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: For substitution reactions involving the acetamido group.
Major Products Formed:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed via oxidation of the boronic acid group.
Substituted Pyridines: Formed via nucleophilic substitution of the acetamido group.
科学的研究の応用
(2-Acetamidopyridin-4-yl)boronic acid has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of (2-Acetamidopyridin-4-yl)boronic acid is primarily based on its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, leading to the formation of boronate esters . This interaction is crucial in many of its applications, including enzyme inhibition and sensing technologies.
類似化合物との比較
2-Aminopyridine-4-boronic acid: Another boronic acid derivative with similar reactivity but different functional groups.
Phenylboronic acid: A simpler boronic acid used in similar reactions but lacks the additional functional groups present in (2-Acetamidopyridin-4-yl)boronic acid.
Uniqueness: this compound is unique due to its combination of a boronic acid group with an acetamido-substituted pyridine ring. This structure provides enhanced reactivity and selectivity in various chemical reactions, making it a valuable tool in organic synthesis and scientific research.
特性
分子式 |
C7H9BN2O3 |
|---|---|
分子量 |
179.97 g/mol |
IUPAC名 |
(2-acetamidopyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H9BN2O3/c1-5(11)10-7-4-6(8(12)13)2-3-9-7/h2-4,12-13H,1H3,(H,9,10,11) |
InChIキー |
VGPPCWGJMWFOPC-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=C1)NC(=O)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


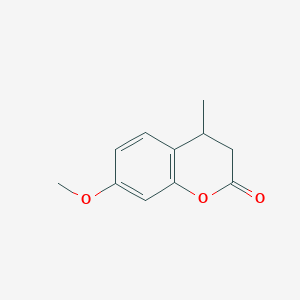
![[5-(6-Chloropyridin-3-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13454022.png)
![4-{2-[4-(Trifluoromethyl)phenyl]ethynyl}benzoic acid](/img/structure/B13454040.png)
amine hydrochloride](/img/structure/B13454043.png)

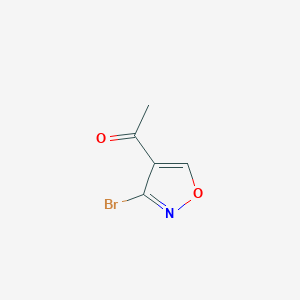
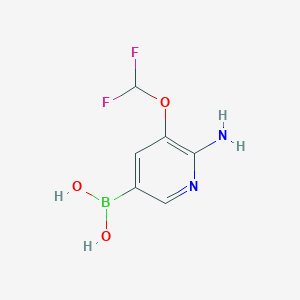

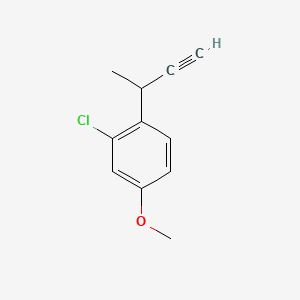

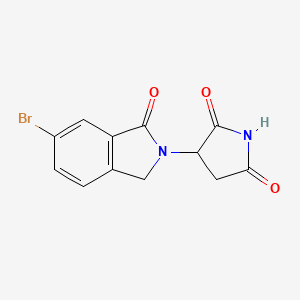
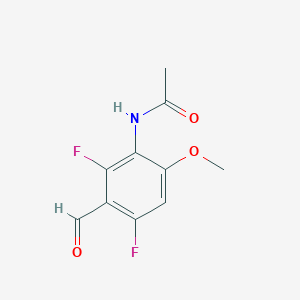
amine hydrochloride](/img/structure/B13454074.png)
